Nefopam

Description

Historical Development and Evolution from Fenazocine

Origins and Structural Transformation

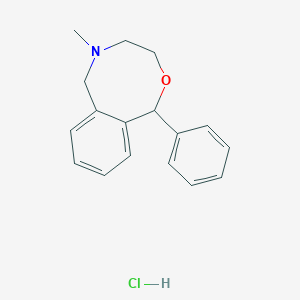

Nefopam hydrochloride originated as fenazocine (IUPAC: 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine), a benzoxazocine derivative synthesized during antidepressant research in the 1960s. Bassett et al.'s 1969 seminal work revealed its catecholamine reuptake inhibition properties, diverging from initial muscle relaxant applications. Structural analysis shows:

$$

\text{C}{17}\text{H}{19}\text{NO} \cdot \text{HCl} \quad (\text{Molecular Weight: 289.8 g/mol})

$$

The 1970s rebranding to this compound coincided with pharmacological rediscovery, emphasizing:

- Analgesic superiority over aspirin (60 mg this compound ≈ 650 mg aspirin efficacy)

- Reduced abuse potential compared to opioids

Table 1: Chronological Milestones in this compound Development

Properties

IUPAC Name |

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

O-Benzoylbenzoic Acid (BB Acid) Route

The most documented method begins with o-benzoylbenzoic acid (BB acid) as the primary precursor. This six-step sequence includes:

-

Acyl Chlorination : BB acid reacts with phosphorus trichloride (PCl₃) in ethylene dichloride at 30–40°C for 12–24 hours, yielding acyl chloride intermediate A.

-

Amination : Intermediate A undergoes nucleophilic substitution with N-methylethanolamine in the presence of triethylamine, forming amination product B.

-

Chlorination : Further treatment with PCl₃ at 65°C introduces a chloroethyl group, producing chlorinated intermediate C.

-

Reductive Hydrolysis : Potassium borohydride (KBH₄) in acetic acid reduces carbonyl groups, followed by NaOH hydrolysis to isolate organic layer D.

-

Cyclization : Hydrogen bromide (HBr) catalyzes ring closure at 60–70°C, forming the benzoxazocine core (intermediate E).

-

Neutralization : NaOH and HCl treatment yields the final hydrochloride salt.

Key Metrics :

Advanced Synthetic Methodologies

Tert-Butyl Carbamate Intermediate Route

Patent CN107556263A discloses an alternative pathway using N-benzyl-N-methylcarbamate tert-butyl ester:

-

Lithiation-Alkylation : n-Butyllithium-mediated coupling with phenylacetyl chloride forms a benzylated intermediate.

-

Hydrolysis and Cyclization : Acidic hydrolysis followed by HBr treatment achieves cyclization at 65°C.

-

Salt Formation : HCl neutralization produces the final API.

Advantages :

Process Optimization and Yield Enhancement

Reductive Hydrolysis Optimization

The BB acid route’s critical bottleneck lies in incomplete carbonyl reduction. Patent CN102363610A resolves this via stepwise reductant addition :

-

Prereduction : 25% acetic acid with KBH₄ at 50°C.

Outcome :

Solvent System Selection

Ethylene dichloride outperforms toluene in chlorination steps due to:

Quality Control and Analytical Techniques

TLC-Densitometry Monitoring

Starek et al. validated a TLC method for quantifying degradation products:

Applications :

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Superacid-Induced Reactions and Derivative Formation

In superacidic media (e.g., CF₃SO₃H), nefopam undergoes ring-opening to form a dicationic superelectrophile, enabling Friedel-Crafts-type arylations .

Key Findings:

- Reaction Pathway : Protonation at the oxygen and nitrogen sites generates a dication, destabilizing the benzoxazocine ring and facilitating electrophilic aromatic substitution.

- Products :

- Alkylated derivatives via reaction with arenes (e.g., benzene, toluene).

- Novel analogs with enhanced lipophilicity or altered pharmacological profiles.

Table 2: Superacid-Mediated Derivatives of this compound

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzene | CF₃SO₃H, 0°C, 2h | Phenyl-nefopam analog | 62 |

| Toluene | CF₃SO₃H, -10°C, 3h | Methylphenyl derivative | 58 |

This reactivity is attributed to the dual cationic centers stabilizing transition states during electrophilic attack .

Structural Insights Influencing Reactivity

X-ray crystallography reveals this compound’s boat-flattened chair conformation in the solid state, with equatorial N-methyl and exo-phenyl orientations . These structural features impact reactivity:

- N-Methyl Group : Enhances steric protection of the amine, limiting nucleophilic attacks.

- Oxydimethyleneamino Moiety : Adopts a gauche conformation, facilitating protonation in acidic environments .

- Phenyl Ring Orientation : Sterically unhindered position allows electrophilic substitutions without significant steric strain.

Energy minimization studies confirm the boat-flattened chair as the lowest-energy conformation (ΔG ≈ 0.5 kcal/mol vs. axial N-methyl epimer), consistent with NMR equilibria in solution .

Analytical Characterization of Reaction Products

Critical techniques for verifying this compound’s reaction products include:

Scientific Research Applications

Clinical Applications

-

Postoperative Pain Management

- Nefopam is primarily used for managing moderate to severe postoperative pain. Studies have shown that it can reduce pain scores and opioid consumption post-surgery . For instance, a systematic review indicated that this compound significantly alleviated postoperative pain when used in conjunction with other analgesics like ketoprofen and acetaminophen .

-

Neuropathic Pain Treatment

- Recent research has highlighted this compound's potential in treating neuropathic pain due to its dual mechanisms of action: it modulates descending pain pathways and inhibits long-term potentiation mediated by NMDA receptors . This makes it suitable for conditions like diabetic neuropathy and postherpetic neuralgia.

- Management of Hiccups

- Prevention of Postoperative Shivering

Pharmacokinetics

- Bioavailability : this compound has low absolute bioavailability but achieves therapeutic plasma concentrations between 49 and 183 nM.

- Half-life : The terminal half-life ranges from 3 to 8 hours, with its active metabolite having a longer half-life of 10 to 15 hours .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include sweating, dizziness, nausea, and tachycardia.

- Compared to traditional opioids, this compound presents a lower incidence of respiratory depression .

Table 1: Pharmacodynamic Properties

| Property | Value |

|---|---|

| SERT Ki (nM) | 29 |

| NET Ki (nM) | 33 |

| DAT Ki (nM) | 531 |

| 5-HT2A Ki (nM) | 1685 |

| 5-HT2B Ki (nM) | 330 |

| 5-HT2C Ki (nM) | 56 |

Table 2: Clinical Efficacy in Postoperative Pain Management

Case Studies

- Postoperative Pain Relief : A study involving cardiac surgery patients demonstrated that this compound was as effective as fentanyl for postoperative analgesia while reducing the need for rescue medications .

- Chronic Pain Management : A small-scale trial indicated that this compound significantly improved pain scores in patients with rheumatoid arthritis who were already on maximum NSAID therapy .

Mechanism of Action

Nefopam hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine. It also blocks sodium and calcium channels in the central nervous system. This dual action results in pain relief without significant sedation.

Comparison with Similar Compounds

Key Compounds:

Orphenadrine :

- Structural Relation : Both are diphenhydramine derivatives, but NFH is cyclized .

- Mechanism : Orphenadrine acts as a muscle relaxant and anticholinergic, whereas NFH targets neurotransmitter reuptake and sodium channels .

Diphenhydramine :

- Structural Relation : NFH is a cyclized analogue .

- Mechanism : Diphenhydramine is primarily an antihistamine, lacking NFH’s analgesic properties .

Pethidine (Meperidine): Mechanism: An opioid agonist, whereas NFH is non-opioid .

Comparative Data:

Research Findings and Clinical Trial Outcomes

- In PCA, NFH showed comparable analgesia to fentanyl but reduced nausea/vomiting (10% vs 30%) . However, in arthroscopic rotator cuff repair, NFH failed to reduce acute hyperalgesia, highlighting context-dependent efficacy .

Chronic Pain :

Biological Activity

Nefopam hydrochloride is a non-opioid analgesic with unique pharmacological properties. It has been utilized for pain management, particularly in postoperative settings and for chronic pain conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies that highlight its therapeutic potential.

This compound acts primarily through the inhibition of the reuptake of neurotransmitters, specifically serotonin, norepinephrine, and dopamine. This mechanism classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . The compound also modulates glutamate signaling by affecting sodium and calcium channels, contributing to its antinociceptive effects .

Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | Low |

| Protein Binding | 70–75% (mean 73%) |

| Metabolism | Hepatic (N-demethylation) |

| Elimination Half-life | This compound: 3–8 hours |

| Desmethylthis compound: 10–15 hours | |

| Excretion | Urine: 79.3%, Feces: 13.4% |

Clinical Efficacy

This compound has demonstrated significant analgesic effects in various clinical studies. Below are notable findings from recent research:

- Postoperative Pain Management :

- Comparison with Other Analgesics :

- Cancer Pain :

Case Study: this compound in Postoperative Care

A double-blind study assessed the analgesic efficacy of this compound administered intravenously before and after surgery. The results showed that patients receiving this compound had significantly lower morphine requirements within the first 24 hours post-surgery (44.1 mg vs. 62.5 mg in the control group) with comparable pain scores .

Case Study: this compound for Neuropathic Pain

Another investigation highlighted this compound's efficacy in neuropathic pain management, where it was found to alleviate symptoms effectively without compromising respiratory function or causing sedation—common concerns with opioid use .

Pharmacokinetics

This compound's pharmacokinetic profile reveals a low bioavailability due to extensive hepatic metabolism and a relatively short half-life, necessitating multiple dosing for sustained analgesic effects. The drug is primarily excreted through urine and has a significant protein binding capacity, which may influence its distribution and efficacy in various patient populations .

Q & A

Q. What validated analytical methods are recommended for quantifying Nefopam Hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantification. Key parameters include:

- Mobile phase : Optimized ratios of organic solvents (e.g., methanol or acetonitrile) with aqueous buffers (e.g., phosphate) to achieve baseline separation .

- Detection wavelength : Isosbestic point at ~267 nm for minimal interference .

- Sample preparation : Dilution in water or compatible solvents (e.g., 5 mg/mL solubility in water) .

- Validation criteria : Precision (RSD <2%), accuracy (98–102% recovery), and robustness tested under varying pH, flow rates, and column temperatures .

Q. What are the primary challenges in synthesizing this compound Hydrochloride with current industrial methods?

Existing synthesis routes use genotoxic solvents (e.g., dichloromethane), which are being phased out due to regulatory restrictions. Research focuses on:

- Alternative solvents : Identifying greener solvents (e.g., toluene in a single-pot synthesis) to reduce toxicity .

- Yield optimization : Addressing side reactions during cyclization steps, which impact purity (>98% HPLC assay required) .

Advanced Research Questions

Q. How can forced degradation studies inform stability profiles of this compound Hydrochloride?

Forced degradation under oxidative (H₂O₂), acidic (HCl), and photolytic conditions reveals instability in peroxide environments (>10% degradation), necessitating antioxidant additives in formulations. RP-HPLC tracks degradation products, with peak purity thresholds >99% .

Q. What advanced chromatographic techniques resolve this compound Hydrochloride enantiomers?

Chiralpak IC columns (cellulose-based stationary phase) achieve enantiomeric separation (resolution >6.5) using:

- Mobile phase : n-Hexane/isopropanol (90:10) with 0.1% diethylamine .

- Detection : UV at 267 nm, enabling rapid analysis for pharmacokinetic studies .

Q. How do electrochemical sensors enhance detection sensitivity for this compound Hydrochloride in biological matrices?

N-doped mesoporous carbon electrodes (N-CMK-3) demonstrate:

Q. What formulation strategies improve sustained-release profiles of this compound Hydrochloride?

Quality-by-Design (QbD) approaches optimize bilayer tablets:

- Layer composition : Immediate-release (disintegrants) and sustained-release (hydrophilic polymers) layers.

- In vitro release : >80% drug release within 12 hours under simulated gastrointestinal conditions .

Contradictions and Mechanistic Insights

Q. Why do clinical studies report conflicting efficacy and side-effect profiles for this compound Hydrochloride compared to opioids?

While this compound lacks opioid receptor activity, its monoamine reuptake inhibition causes side effects (nausea, tachycardia) in 20–30% of patients. Comparative trials show higher rescue analgesia requirements vs. tramadol, attributed to variability in CYP2D6 metabolism .

Q. How does this compound Hydrochloride modulate β-catenin signaling in mesenchymal cells?

this compound increases cytoplasmic β-catenin levels by stabilizing interactions with SCFβ-TrCP ubiquitin ligase (EC₅₀ = 22.9 µM), suggesting potential roles in tissue repair or oncogenesis .

Emerging Methodologies

Q. What innovations exist in transdermal delivery systems for this compound Hydrochloride?

Pressure-sensitive adhesive patches (e.g., Duro-Tak polymers) enable controlled release:

Q. How do pharmacokinetic studies inform bioequivalence of sustained-release formulations?

LC-MS/MS analyses in human plasma show:

- Cmax : 30–40 ng/mL for sustained-release vs. 80–100 ng/mL for immediate-release.

- Bioequivalence criteria : 90% CI for AUC(0–24) within 80–125% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.